![molecular formula C26H33ClN2O2 B4891698 1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)

1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

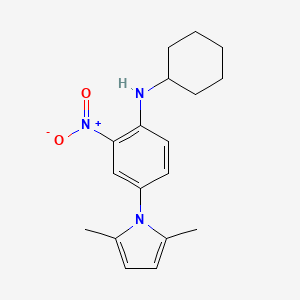

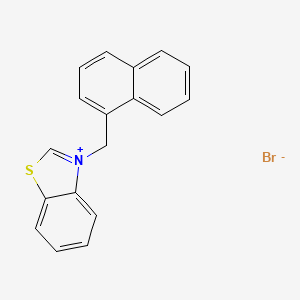

The compound “1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . The compound has a linear formula of C17H26ClNO2 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C17H26ClNO2 . The compound contains a benzimidazolium core, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The imidazole ring is further substituted with various functional groups, including a 2-isopropyl-5-methylcyclohexyl group and a 2-oxoethyl group .科学的研究の応用

Cancer Research

GNF-Pf-2335 has shown potential in cancer research due to its ability to inhibit certain cellular processes that are overactive in cancer cells. For instance, it has been identified as an inhibitor of human recombinant indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tumor-mediated immune resistance .

Antibacterial Activity

The compound has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare settings due to its resistance to many antibiotics. It has been reported to have a minimum inhibitory concentration (MIC) that indicates potential as a therapeutic agent .

Antifungal and Antiparasitic Applications

GNF-Pf-2335 has been active against Malassezia furfur, which is associated with skin conditions such as dandruff and seborrheic dermatitis. Additionally, it shows activity against parasites like Trypanosoma brucei, which causes African sleeping sickness .

Tuberculosis Treatment

The compound’s activity against Mycobacterium tuberculosis suggests its potential use in treating tuberculosis, a leading cause of death worldwide. Its efficacy in inhibiting the growth of this bacterium could lead to new treatments for TB .

作用機序

Target of Action

GNF-Pf-2335, also known as 1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride or SMR000173942, is a compound that has been studied for its potential role in the treatment of malaria . The primary target of GNF-Pf-2335 is PfMFR3, a protein found in the mitochondria of the Plasmodium falciparum parasite . PfMFR3 is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action

It is believed that the compound interacts with its target, pfmfr3, in a way that disrupts the normal function of the mitochondria in the plasmodium falciparum parasite . This disruption could potentially lead to the death of the parasite, thus treating the malaria infection.

Biochemical Pathways

The biochemical pathways affected by GNF-Pf-2335 are related to the function of the mitochondria in the Plasmodium falciparum parasite . By targeting PfMFR3, GNF-Pf-2335 may disrupt the normal mitochondrial transport processes, which could lead to a breakdown in the energy production and other essential functions of the parasite.

Result of Action

The molecular and cellular effects of GNF-Pf-2335’s action are believed to be related to the disruption of normal mitochondrial function in the Plasmodium falciparum parasite . This disruption could potentially lead to the death of the parasite, thus treating the malaria infection.

特性

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-(3-methyl-2-phenylbenzimidazol-3-ium-1-yl)acetate;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N2O2.ClH/c1-18(2)21-15-14-19(3)16-24(21)30-25(29)17-28-23-13-9-8-12-22(23)27(4)26(28)20-10-6-5-7-11-20;/h5-13,18-19,21,24H,14-17H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVPRJKCDTVCHQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)C(C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Isopropyl-5-methyl-cyclohexyloxycarbonylmethyl)-3-methyl-2-phenyl-3H-benzoimidazol-1-ium | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)

![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)

![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![2-[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4891667.png)

![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)

![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)